Cas no 2229092-68-4 (4-4-(trifluoromethyl)phenylpent-1-en-3-ol)
4-4-(trifluoromethyl)phenylpent-1-en-3-ol Chemical and Physical Properties
Names and Identifiers
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- 4-4-(trifluoromethyl)phenylpent-1-en-3-ol
- EN300-1956907
- 2229092-68-4
- 4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol
-
- Inchi: 1S/C12H13F3O/c1-3-11(16)8(2)9-4-6-10(7-5-9)12(13,14)15/h3-8,11,16H,1H2,2H3
- InChI Key: ZXZNTIPMXXZHAQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(C)C(C=C)O)(F)F
Computed Properties
- Exact Mass: 230.09184952g/mol
- Monoisotopic Mass: 230.09184952g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
4-4-(trifluoromethyl)phenylpent-1-en-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1956907-0.05g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1956907-0.1g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1956907-0.25g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1956907-0.5g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1956907-1.0g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1956907-2.5g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1956907-5.0g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1956907-10.0g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1956907-1g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1956907-5g |
4-[4-(trifluoromethyl)phenyl]pent-1-en-3-ol |
2229092-68-4 | 5g |
$3189.0 | 2023-09-17 |
4-4-(trifluoromethyl)phenylpent-1-en-3-ol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 4-4-(trifluoromethyl)phenylpent-1-en-3-ol
Recent Advances in the Study of 4-4-(Trifluoromethyl)phenylpent-1-en-3-ol (CAS: 2229092-68-4): A Comprehensive Research Brief
The compound 4-4-(trifluoromethyl)phenylpent-1-en-3-ol (CAS: 2229092-68-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented herein is derived from peer-reviewed journals, patent filings, and industry reports published within the last two years, ensuring the timeliness and relevance of the data.
Recent studies have highlighted the role of 4-4-(trifluoromethyl)phenylpent-1-en-3-ol as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and unsaturated alcohol moiety make it a versatile building block for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of inflammatory mediators, suggesting potential applications in the treatment of autoimmune diseases. The compound's ability to interact with hydrophobic pockets in protein targets has been particularly noted, owing to its unique electronic and steric properties.
In addition to its pharmacological potential, advancements in the synthetic routes for 4-4-(trifluoromethyl)phenylpent-1-en-3-ol have been reported. A team from MIT recently developed a more efficient catalytic process for its production, reducing the number of steps and improving yield. This innovation, detailed in a 2024 ACS Catalysis paper, could facilitate larger-scale production and further exploration of its applications. The study also emphasized the compound's stability under various conditions, a critical factor for its utility in drug formulation and delivery.
Furthermore, computational studies have provided insights into the molecular interactions of 4-4-(trifluoromethyl)phenylpent-1-en-3-ol with biological targets. Molecular docking simulations and density functional theory (DFT) calculations have revealed favorable binding energies with several disease-relevant proteins, including kinases and G-protein-coupled receptors. These findings, corroborated by in vitro assays, position the compound as a promising scaffold for the design of next-generation therapeutics. However, challenges such as metabolic stability and bioavailability remain to be addressed in subsequent research phases.
In conclusion, 4-4-(trifluoromethyl)phenylpent-1-en-3-ol (CAS: 2229092-68-4) represents a compelling area of study in chemical biology and drug discovery. Its multifaceted applications, coupled with recent synthetic and analytical advancements, underscore its potential to contribute to the development of novel therapeutic agents. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic scope through targeted modifications and preclinical evaluations.
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